
4-Bromo-1-(4-fluorophenyl)-1H-imidazole
Overview
Description
4-Bromo-1-(4-fluorophenyl)-1H-imidazole, or 4-Br-1-FPI, is an organic compound with a variety of applications in research and industry. It is a heterocyclic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. 4-Br-1-FPI is a versatile organic compound that can be used as a starting material in the synthesis of a variety of compounds, as well as a reagent in organic synthesis and catalysis. It is also used as a fluorescent probe and in biological studies.
Scientific Research Applications
- Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
- Application : Pyrrole, a molecule similar to imidazole, is used in the synthesis of various biologically active compounds .
- Method of Application : An eco-friendly and highly efficient method was developed for the one-pot synthesis of penta-substituted pyrrole derivatives .
- Results or Outcomes : The outcomes of this synthesis method are not specified in the source .
- Application : The synthesis of anti-depressant molecules involves the use of compounds similar to "4-Bromo-1-(4-fluorophenyl)-1H-imidazole" .
- Method of Application : The method involves the cross-coupling of 4-fluorophenyl magnesium bromide with bromides using Co(III) acetyl-acetonate (acac) along with TMEDA and hexamethylenetetramine (HMTA) .
- Results or Outcomes : The yield of the coupling product was 16% with enhanced selectivity .
Scientific Field
Organic Chemistry
Scientific Field
Medicinal Chemistry
Scientific Field
- Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
- Application : “4-Bromo-1-(4-fluorophenyl)-1-butan-1-one” is used as a reagent in the synthesis of Droperidol , a D1, D2 dopamine receptor antagonist. Also a butyrophenone antipsychotic and anti-emetic .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of Droperidol are not specified in the source .
- Application : “4-Bromo-4′-fluorobiphenyl” may be used in the preparation of 5,5′-bis (4′-fluoro-biphenyl-4-yl)-2,2′:5′,2′-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the preparation of p -F2BP3T are not specified in the source .
Scientific Field
Scientific Field
Scientific Field
Material Science
- Application : The compound “4-bromo-1-(4-fluorophenyl)butan-1-one” is used in organic synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
- Application : “4-Bromo-1-(4-fluorophenyl)-1-butan-1-one” is used as a reagent in the synthesis of Droperidol , a D1, D2 dopamine receptor antagonist. Also a butyrophenone antipsychotic and anti-emetic .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the synthesis of Droperidol are not specified in the source .
- Application : “4-Bromo-4′-fluorobiphenyl” may be used in the preparation of 5,5′-bis (4′-fluoro-biphenyl-4-yl)-2,2′:5′,2′-terthiophene (p -F2BP3T), a fluorinated inducing layer for weak epitaxy growth (WEG) .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of its use in the preparation of p -F2BP3T are not specified in the source .
Scientific Field
Scientific Field
Scientific Field
properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRDUINZBROYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622950 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
CAS RN |
623577-59-3 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)
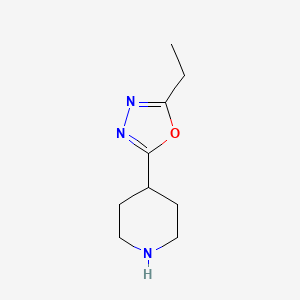
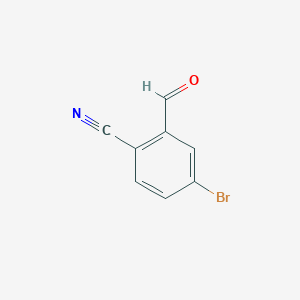
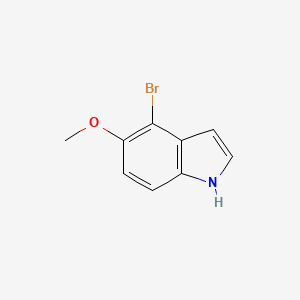
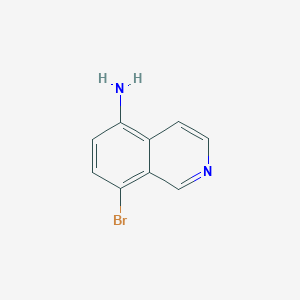
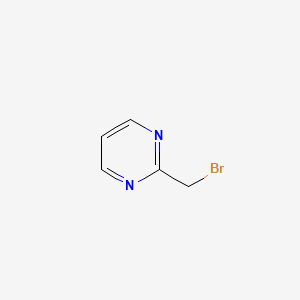


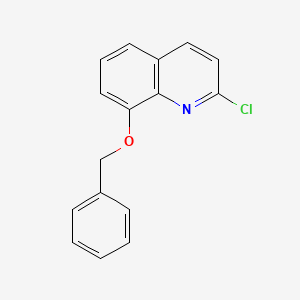



![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)
